molecular formula C19H22BrNO2 B4970558 2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide

2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide

Cat. No. B4970558
M. Wt: 376.3 g/mol
InChI Key: PIYWLXBBRVOSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide, also known as BAY 60-6583, is a potent and selective agonist of the adenosine A2B receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Mechanism of Action

2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide 60-6583 exerts its biological effects by selectively activating the adenosine A2B receptor. The adenosine A2B receptor is a G protein-coupled receptor that is widely expressed in various tissues and cells. Activation of the adenosine A2B receptor leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of downstream targets, including ion channels, transcription factors, and enzymes.
Biochemical and Physiological Effects:
This compound 60-6583 has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and migration
- Reduction of pro-inflammatory cytokine and chemokine production
- Improvement of cardiac function and reduction of myocardial infarction size
- Vasodilation and bronchodilation
- Enhancement of insulin secretion
- Modulation of neurotransmitter release

Advantages and Limitations for Lab Experiments

2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide 60-6583 has several advantages for lab experiments, including its high potency and selectivity for the adenosine A2B receptor, its well-established synthesis method, and its availability from commercial sources. However, this compound 60-6583 also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide 60-6583, including:
- Identification of novel therapeutic applications in diseases such as diabetes, neurodegenerative disorders, and infectious diseases
- Development of more potent and selective adenosine A2B receptor agonists
- Elucidation of the molecular mechanisms underlying the biological effects of this compound 60-6583
- Investigation of the potential interactions between this compound 60-6583 and other signaling pathways and receptors
- Evaluation of the safety and tolerability of this compound 60-6583 in preclinical and clinical studies
Conclusion:
In conclusion, this compound 60-6583 is a potent and selective agonist of the adenosine A2B receptor that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound 60-6583 have been discussed in this paper. Further research on this compound 60-6583 may lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide 60-6583 involves the reaction of 2-(4-bromo-2-methylphenoxy) acetic acid with 4-butylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux in an organic solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is purified by column chromatography to obtain this compound 60-6583 in high yield and purity.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide 60-6583 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound 60-6583 has been shown to inhibit the growth and migration of cancer cells by activating the adenosine A2B receptor. In inflammation research, this compound 60-6583 has been shown to reduce the production of pro-inflammatory cytokines and chemokines by activating the adenosine A2B receptor. In cardiovascular research, this compound 60-6583 has been shown to improve cardiac function and reduce myocardial infarction size by activating the adenosine A2B receptor.

properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2/c1-3-4-5-15-6-9-17(10-7-15)21-19(22)13-23-18-11-8-16(20)12-14(18)2/h6-12H,3-5,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYWLXBBRVOSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.